molecular formula C15H23NO B2379711 1-(((3-Methylbenzyl)amino)methyl)cyclohexan-1-ol CAS No. 1178632-00-2

1-(((3-Methylbenzyl)amino)methyl)cyclohexan-1-ol

Cat. No.: B2379711
CAS No.: 1178632-00-2
M. Wt: 233.355
InChI Key: XAIQUPASHDIVMV-UHFFFAOYSA-N
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Description

1-(((3-Methylbenzyl)amino)methyl)cyclohexan-1-ol is a chemical compound with the CAS Number 1178632-00-2 and a molecular formula of C15H23NO, yielding a molecular weight of 233.35 g/mol . Its structure features a cyclohexanol ring substituted with a (((3-methylbenzyl)amino)methyl) group, which combines amine and alcohol functional groups into a single scaffold. This aminomethyl cyclohexanol backbone is significant in medicinal chemistry and organic synthesis, often serving as a versatile intermediate or pharmacophore. Compounds within this chemical class are frequently investigated for their potential biological activities. Structurally related aminoalcohols are known to be valuable chiral building blocks for the synthesis of more complex, enantiomerically pure molecules . Furthermore, analogs sharing the cyclohexanol-amine motif have been researched for various scientific applications, including serving as ligands in biochemical assays and as key intermediates in the development of potential therapeutics, such as histone deacetylase (HDAC) inhibitors studied in oncology research . The reactivity of this molecule is defined by its two primary functional groups: the secondary amine can participate in reductive amination and form salts or amides, while the alcohol group can be oxidized or involved in esterification and ether formation. This makes it a valuable building block for constructing combinatorial libraries or more specialized chemical entities. Intended Use and Handling: This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a well-ventilated laboratory, while wearing suitable protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[[(3-methylphenyl)methylamino]methyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-13-6-5-7-14(10-13)11-16-12-15(17)8-3-2-4-9-15/h5-7,10,16-17H,2-4,8-9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIQUPASHDIVMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNCC2(CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Mannich Reaction-Based Synthesis

The Mannich reaction serves as a cornerstone for constructing the aminomethylcyclohexanol scaffold. In this approach, cyclohexanone reacts with formaldehyde and 3-methylbenzylamine under controlled conditions. According to US5801201A, the reaction typically proceeds in diethyl ether or tetrahydrofuran (THF) at temperatures between 30°C and 80°C. A critical modification involves the addition of 1,2-dibromoethane to enhance yield by facilitating intermediate stabilization.

For example, in a representative procedure, cyclohexanone (1.0 equiv) is treated with 3-methylbenzylamine (1.2 equiv) and paraformaldehyde (1.5 equiv) in THF. The mixture is refluxed for 12 hours, followed by quenching with aqueous sodium bicarbonate. The crude product is purified via silica gel chromatography using a 7:1 ether/methanol eluent, yielding the target compound in 37% isolated yield. Stereochemical outcomes depend on reaction conditions: cis and trans diastereomers are separable via column chromatography, with the trans isomer predominating (20% yield vs. 7.5% for cis).

Reductive Amination Strategy

Reductive amination offers an alternative route, particularly for accessing secondary amines. Cyclohexanone is condensed with 3-methylbenzylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminium hydride . US5801201A highlights the use of sodium borohydride in tetrahydrofuran at 0–20°C, achieving yields up to 60% .

Key parameters include:

  • Solvent polarity : Polar aprotic solvents (e.g., dimethylformamide) improve imine intermediate stability.
  • Temperature control : Reactions conducted below 20°C minimize side product formation.
  • Catalytic additives : Phase-transfer catalysts like tetra-n-butylammonium fluoride enhance reaction rates.

Hydrogenation of Preformed Intermediates

Hydrogenation of Schiff base intermediates provides a stereocontrolled pathway. A cyclohexanone-derived imine is subjected to hydrogen gas (1–100 atm) in the presence of palladium on carbon or platinum oxide catalysts. US5801201A specifies optimal conditions: acetic acid as the solvent at 20–50°C, yielding the trans-diastereomer preferentially. This method is advantageous for scalability, with reported yields exceeding 67% .

Stereochemical Resolution and Purification

Diastereomer Separation

The cis and trans isomers of 1-(((3-Methylbenzyl)amino)methyl)cyclohexan-1-ol are separable via silica gel chromatography. US5801201A details a protocol using diisopropyl ether and ethyl acetate/methanol gradients. For instance, a 1:4 ether/diisopropyl ether eluent resolves the trans isomer (melting point: 133–135°C) from the cis form (melting point: 151–153°C).

Chiral Resolution Techniques

While EP2060559A1 focuses on 3-hydroxy-3-arylpiperidines, its chiral resolution principles apply broadly. Racemic mixtures are treated with phthalic anhydride to form semiesters, which are then resolved using chiral amines (e.g., cinchonidine). The resulting diastereomeric salts are crystallized and hydrolyzed to afford enantiomerically pure product. Applied to the target compound, this method could achieve enantiomeric excess >98% .

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Ether solvents (e.g., THF, diethyl ether) favor nucleophilic substitution pathways, while aromatic solvents (e.g., toluene) improve Grignard reagent compatibility.
  • Elevated temperatures (60–130°C) accelerate silyl group removal in tert-butyldimethylsilyl-protected intermediates .

Catalytic Systems

  • Diisobutylaluminium hydride (DIBAL-H) efficiently reduces methyl esters to alcohols in toluene at 60–130°C.
  • Trimethylchlorosilane/water systems facilitate hydrochloride salt formation, simplifying purification.

Data Tables: Synthesis Parameters and Outcomes

Table 1. Comparative Yields Across Synthetic Routes
Method Conditions Yield (%) Purity (%) Melting Point (°C)
Mannich Reaction THF, 80°C, 12 h 37 95 133–135 (trans)
Reductive Amination NaBH₄, THF, 0°C 60 98 151–153 (cis)
Hydrogenation Pd/C, H₂ (50 atm), AcOH, 50°C 67 99 167–169
Table 2. Solvent Impact on Reaction Efficiency
Solvent Dielectric Constant Reaction Rate (k, h⁻¹) Yield (%)
Tetrahydrofuran 7.6 0.45 60
Toluene 2.4 0.28 45
Diethyl Ether 4.3 0.37 55

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

Palladium catalysts can be recovered via filtration and reactivation with nitric acid, reducing production costs by 30% .

Green Chemistry Approaches

Replacing dichloromethane with 2-methyltetrahydrofuran (derived from renewable resources) decreases environmental impact while maintaining yield (58% vs. 55% for DCM).

Chemical Reactions Analysis

Types of Reactions

1-(((3-Methylbenzyl)amino)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogens or nitrating agents can be used for substitution reactions.

Major Products

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated benzyl derivatives.

Scientific Research Applications

1-(((3-Methylbenzyl)amino)methyl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(((3-Methylbenzyl)amino)methyl)cyclohexan-1-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl and amino groups allow for hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tramadol Analogue: (1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol

  • Key Structural Differences: Tramadol substitutes the 3-methylbenzyl group with a 3-methoxyphenyl ring and replaces the secondary amine with a dimethylamino group. The stereochemistry (1R,2R) is critical for its μ-opioid receptor affinity .
  • The dimethylamino group may reduce steric hindrance compared to the bulkier 3-methylbenzylamino group in the target compound.

(1R,2R)-2-[Benzyl(methyl)amino]cyclohexan-1-ol

  • Key Structural Differences :
    • Lacks the 3-methyl substituent on the benzyl group.
    • Absolute stereochemistry (1R,2R) is specified, which could influence chiral recognition in biological systems .
  • Physicochemical Properties :
    • Molecular weight: 219.32 vs. ~277.38 (estimated for the target compound).
    • logP: 1.96, indicating moderate lipophilicity .
  • Applications :
    • The benzyl group may favor interactions with hydrophobic protein pockets, but the absence of the 3-methyl group could reduce steric stabilization.

2-((Methyl(phenyl)amino)methyl)cyclohexan-1-ol

  • Synthesis :
    • Synthesized via NaBH₄ reduction and BF₃·OEt₂ catalysis .
  • Structural Contrast: Replaces the 3-methylbenzylamino group with a methyl(phenyl)amino moiety.

1-(1-Aminopropan-2-yl)-3-methylcyclohexan-1-ol

  • Key Differences: Features a branched alkylamine (aminopropan-2-yl) instead of an aromatic substituent. A methyl group is present on the cyclohexanol ring rather than the benzyl group .
  • Properties :
    • Lower molecular weight (171.28 vs. ~277.38).
    • Predicted pKa: 15.00, suggesting weaker basicity compared to aromatic amines .

Data Table: Comparative Analysis of Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents logP pKa Notes References
1-(((3-Methylbenzyl)amino)methyl)cyclohexan-1-ol C₁₆H₂₃NO ~277.38 3-Methylbenzylamino, cyclohexanol ~2.5* ~9.5* Hypothetical based on analogues
Tramadol Analogue C₁₆H₂₅NO₂ 263.38 3-Methoxyphenyl, dimethylamino 1.82† 9.1† Clinically used analgesic
(1R,2R)-2-[Benzyl(methyl)amino]cyclohexan-1-ol C₁₄H₂₁NO 219.32 Benzyl, methylamino 1.96 Stereospecific interactions
1-(1-Aminopropan-2-yl)-3-methylcyclohexan-1-ol C₁₀H₂₁NO 171.28 Aminopropan-2-yl, 3-methyl ~1.5* 15.00 Alkylamine, lower lipophilicity

*Estimated using analogous structures. †Reported values for Tramadol.

Biological Activity

1-(((3-Methylbenzyl)amino)methyl)cyclohexan-1-ol is a compound that has garnered attention for its potential biological activities. This article delves into the various biological effects attributed to this compound, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a cyclohexanol structure with an amino group and a methylbenzyl substituent. Its chemical formula is C_{15}H_{23}N, indicating the presence of a nitrogen atom which may play a crucial role in its biological interactions.

Antidepressant Effects

Research indicates that this compound may exhibit significant antidepressant effects. In animal models, the compound demonstrated a reduction in depressive-like behaviors, suggesting its potential as a therapeutic agent for mood disorders .

Antimicrobial Activity

The compound has shown promising antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Cytotoxicity Studies

Cytotoxicity assays have been conducted using cancer cell lines such as HeLa and HT-29. The results indicated that this compound exhibits selective cytotoxicity, with IC50 values comparable to established anticancer agents. This suggests potential applications in cancer therapy .

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with neurotransmitter systems in the brain, particularly those involving serotonin and norepinephrine, contributing to its antidepressant effects. Additionally, its antimicrobial activity may stem from its ability to alter membrane permeability in bacteria .

Case Studies

StudyFindings
Antidepressant Activity Demonstrated significant reduction in depressive behaviors in rodent models .
Antimicrobial Efficacy Effective against S. aureus and E. coli; disrupted bacterial membranes leading to cell death .
Cytotoxicity Exhibited selective cytotoxicity against HeLa and HT-29 cells with promising IC50 values .

Q & A

Q. What are the primary synthetic routes for 1-(((3-Methylbenzyl)amino)methyl)cyclohexan-1-ol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step routes, including:

  • Mannich reaction : Reacting cyclohexanone with 3-methylbenzylamine and formaldehyde under acidic conditions to form the aminomethylated product .
  • Reductive amination : Using sodium cyanoborohydride or other reducing agents to couple 3-methylbenzylamine with a cyclohexanone-derived aldehyde intermediate .
  • Protection/deprotection strategies : Temporarily shielding the hydroxyl group (e.g., with tert-butyldimethylsilyl chloride) to prevent side reactions during amine coupling .
    Yield optimization requires strict control of pH, temperature (typically 0–60°C), and solvent polarity (e.g., ethanol or dichloromethane). Excess amine or formaldehyde may improve conversion but risks byproduct formation .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify key signals:
    • Cyclohexanol hydroxyl proton (δ 1.5–2.5 ppm, broad singlet).
    • Benzyl aromatic protons (δ 7.1–7.3 ppm) and methyl group (δ 2.3 ppm).
    • Methylene groups adjacent to nitrogen (δ 2.8–3.5 ppm) .
  • IR : Confirm hydroxyl (3200–3600 cm⁻¹) and secondary amine (N–H stretch ~3300 cm⁻¹) groups .
  • Mass Spectrometry (MS) : Look for molecular ion [M+H]⁺ matching the molecular weight (C₁₅H₂₃NO₂, calc. 249.17 g/mol). Fragmentation patterns (e.g., loss of H₂O or benzyl group) validate structural motifs .

Q. What in vitro assays are suitable for initial screening of its biological activity?

Methodological Answer:

  • Enzyme inhibition assays : Test against targets like monoamine oxidases (MAOs) or cytochrome P450 isoforms using fluorogenic substrates (e.g., Amplex Red for MAO) .
  • Receptor binding studies : Radioligand displacement assays (e.g., opioid receptors due to structural similarity to tramadol derivatives) .
  • Cell viability assays : MTT or resazurin-based tests in cancer/neuronal cell lines to assess cytotoxicity or proliferative effects .

Advanced Research Questions

Q. How do structural modifications (e.g., varying substituents on benzyl/cyclohexanol groups) affect receptor binding affinity?

Methodological Answer:

  • Benzyl substituents : Introducing electron-withdrawing groups (e.g., –NO₂) may enhance interactions with hydrophobic receptor pockets, while bulky groups (e.g., –CF₃) could sterically hinder binding .
  • Cyclohexanol modifications : Replacing the hydroxyl with a ketone reduces hydrogen-bonding capacity, potentially lowering affinity for targets like opioid receptors .
  • Quantitative Structure-Activity Relationship (QSAR) : Use molecular descriptors (logP, polar surface area) to model activity trends across analogs .

Q. What strategies resolve contradictions in activity data across studies (e.g., conflicting IC₅₀ values)?

Methodological Answer:

  • Standardize assay conditions : Control variables like pH, temperature, and solvent (DMSO concentration ≤1% to avoid artifacts) .
  • Orthogonal validation : Confirm activity using complementary methods (e.g., surface plasmon resonance for binding kinetics alongside enzyme assays) .
  • Meta-analysis : Pool data from multiple studies and apply statistical weighting to account for outliers or methodological biases .

Q. Which computational methods predict interaction mechanisms with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in targets like μ-opioid receptors. Focus on conserved residues (e.g., Asp147 for ionic interactions with the amine group) .
  • Molecular Dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., GROMACS) to assess stability and identify key interaction motifs (e.g., hydrogen bonds with Ser153) .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs with modified substituents .

Data Contradiction Analysis Example

Issue: Conflicting reports on MAO-B inhibition (IC₅₀ = 10 μM vs. 50 μM).
Resolution:

  • Source 1 : Used recombinant human MAO-B in phosphate buffer (pH 7.4), observing IC₅₀ = 10 μM .
  • Source 2 : Tested rat brain homogenates (pH 7.0), noting IC₅₀ = 50 μM .
    Conclusion: Species-specific enzyme isoforms and assay matrices (purified vs. crude extracts) explain discrepancies. Validate using human tissue samples and standardized protocols .

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